

use of 1-tert-butyl-1H-pyrazol-4-amine in organic synthesis.

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Compound of Interest

Compound Name: 1-tert-butyl-1H-pyrazol-4-amine

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An In-Depth Guide to the Synthetic Utility of **1-tert-butyl-1H-pyrazol-4-amine**

Application Note and Synthetic Protocols

Introduction: The Strategic Value of the **1-tert-butyl-1H-pyrazol-4-amine** Scaffold

1-tert-butyl-1H-pyrazol-4-amine (CAS No. 18457-04-0) is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and organic synthesis.^{[1][2]} Its structure, featuring a pyrazole core with a strategically placed primary amine and a bulky tert-butyl group, offers a unique combination of reactivity and steric control. The pyrazole moiety is a well-established pharmacophore found in a multitude of bioactive molecules and approved drugs, prized for its ability to engage in various biological interactions.^{[3][4]}

The primary amino group at the C4 position serves as a key nucleophilic handle for a wide array of synthetic transformations, including C-N bond formations and condensations.

Concurrently, the N1-tert-butyl group provides several distinct advantages:

- **Steric Shielding:** It directs reactions away from the N1 position and can influence the regioselectivity of reactions at other sites on the pyrazole ring.
- **Solubility Enhancement:** The lipophilic nature of the tert-butyl group often improves the solubility of the amine and its derivatives in common organic solvents, facilitating reaction setup and purification.

- Protecting Group Functionality: The tert-butyl group is a robust, atom-economical protecting group that can be removed under acidic conditions, revealing the N-H pyrazole for further functionalization if required.[\[5\]](#)

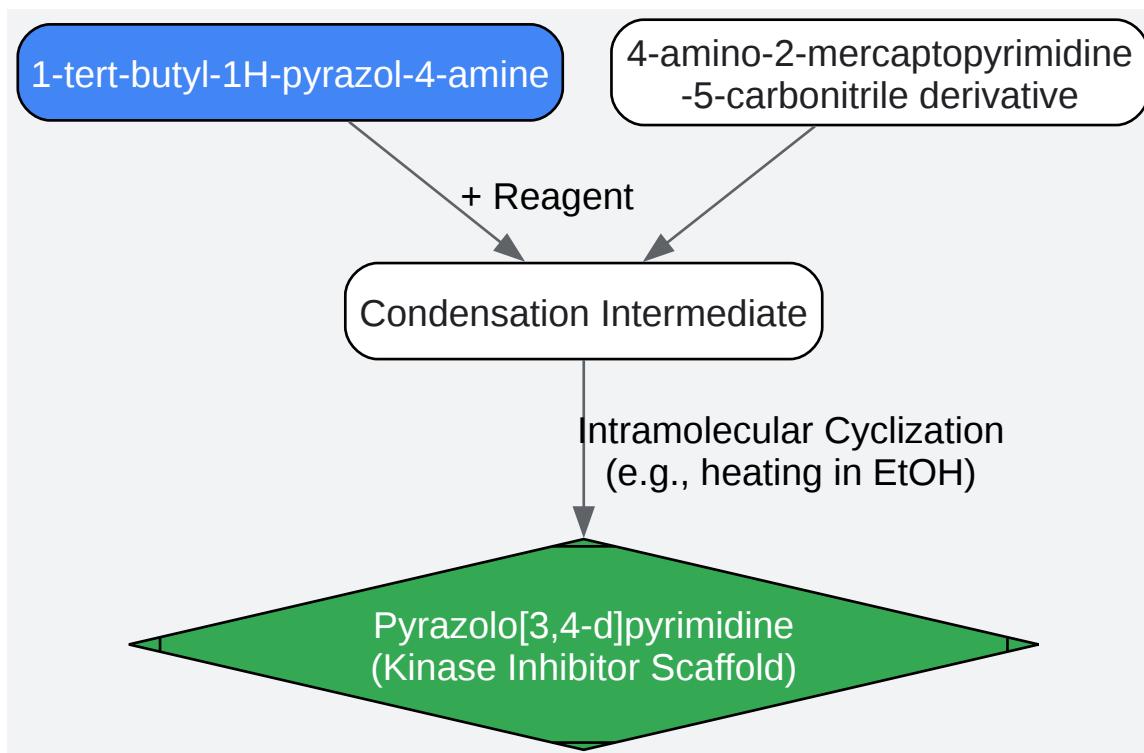
This guide provides an in-depth exploration of the key applications of **1-tert-butyl-1H-pyrazol-4-amine**, complete with detailed, field-proven protocols for its use in the synthesis of high-value chemical entities.

Caption: Core structure and key features of **1-tert-butyl-1H-pyrazol-4-amine**.

Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

One of the most powerful applications of **1-tert-butyl-1H-pyrazol-4-amine** is its role as a precursor to the pyrazolo[3,4-d]pyrimidine core. This fused heterocyclic system is the central scaffold of numerous kinase inhibitors, including Bruton's tyrosine kinase (Btk) inhibitors like Ibrutinib, which are pivotal in cancer therapy.[\[1\]](#)[\[6\]](#) The synthesis typically involves the condensation of the 4-amino-pyrazole with a suitably functionalized pyrimidine precursor or, more commonly, by constructing the pyrimidine ring onto the pyrazole.

Causality of Experimental Design: The reaction proceeds via a condensation-cyclization sequence. The 4-amino group of the pyrazole acts as a nucleophile, attacking an electrophilic carbon on the reaction partner (e.g., a nitrile or a carbonyl group of a pyrimidine precursor). Subsequent intramolecular cyclization and aromatization yield the fused pyrazolo[3,4-d]pyrimidine system. The tert-butyl group remains on the pyrazole nitrogen, occupying a key vector in the resulting scaffold that often extends into a hydrophobic pocket of the target enzyme.[\[7\]](#)



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Caption: Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis.

Protocol 1: Synthesis of a 1-tert-butyl-pyrazolo[3,4-d]pyrimidin-4-amine Derivative

This protocol describes a general procedure for the condensation of **1-tert-butyl-1H-pyrazol-4-amine** with a functionalized pyrimidine precursor to form the pyrazolo[3,4-d]pyrimidine core, a key step in the synthesis of many kinase inhibitors.[8][9][10]

Reagents & Materials	Supplier	Quantity	Molar Eq.
1-tert-butyl-1H-pyrazol-4-amine	Commercial Source	1.0 g	1.0
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile	Commercial Source	1.19 g	1.0
Ethanol (200 proof)	Commercial Source	20 mL	-
Sodium Ethoxide (21% solution in Ethanol)	Commercial Source	5.8 mL	2.5
Round-bottom flask (100 mL), reflux condenser, stir bar	-	-	-
TLC plates (Silica gel 60 F254)	-	-	-

Step-by-Step Procedure:

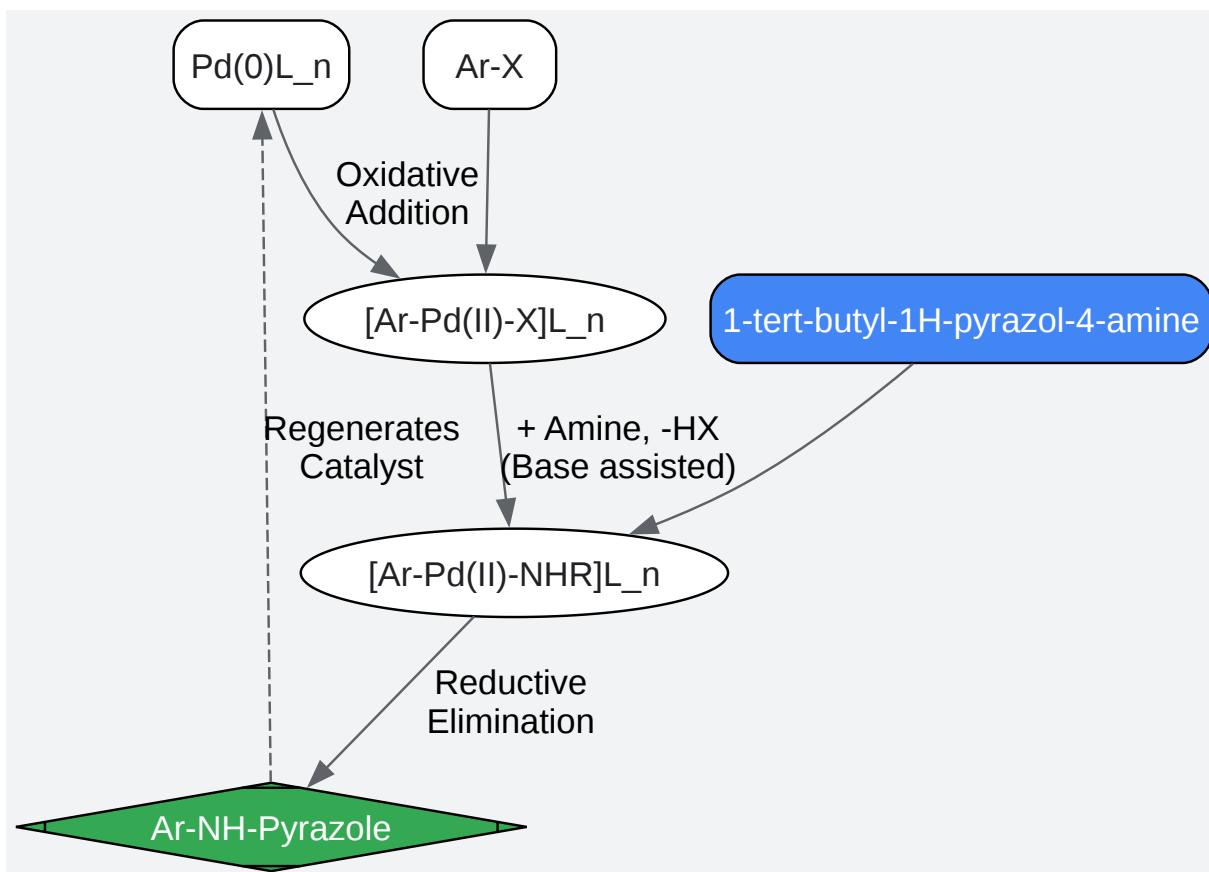
- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **1-tert-butyl-1H-pyrazol-4-amine** (1.0 g, 7.18 mmol) and 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (1.19 g, 7.18 mmol).
- Solvent Addition: Add ethanol (20 mL) to the flask to suspend the reagents.
- Base Addition: While stirring, add sodium ethoxide solution (5.8 mL, 17.95 mmol) to the mixture at room temperature. The addition of a strong base is crucial to facilitate the cyclization step.
- Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

- Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate will form.
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 15 mL) and then with a small amount of cold ethanol (10 mL).
- Drying: Dry the isolated solid under vacuum at 50 °C to a constant weight to afford the title compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization from ethanol if necessary.

Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.^{[11][12]} While this reaction is often used to amine aryl halides, **1-tert-butyl-1H-pyrazol-4-amine** can serve as the amine coupling partner to be coupled with an aryl or heteroaryl halide. This provides a direct route to N-aryl-4-aminopyrazoles, which are valuable intermediates in drug discovery.^{[13][14]}

Causality of Experimental Design: The reaction mechanism involves a catalytic cycle with a palladium complex. Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the aminopyrazole, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (like tBuDavePhos) are often required to facilitate the reductive elimination step, especially with challenging substrates.^{[14][15]} The tert-butyl group on the pyrazole does not typically interfere but ensures the coupling occurs exclusively at the C4-amino position.



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Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol 2: Palladium-Catalyzed Coupling with an Aryl Bromide

This protocol provides a method for the Buchwald-Hartwig coupling of **1-tert-butyl-1H-pyrazol-4-amine** with a generic aryl bromide.[13][14]

Reagents & Materials	Supplier	Quantity	Molar Eq.
1-tert-butyl-1H-pyrazol-4-amine	Commercial Source	200 mg	1.2
4-Bromotoluene	Commercial Source	195 mg	1.0
Pd ₂ (dba) ₃ (Tris(dibenzylideneacetone)dipalladium(0))	Commercial Source	26 mg	0.025
tBuDavePhos (ligand)	Commercial Source	30 mg	0.07
Sodium tert-butoxide (NaOtBu)	Commercial Source	155 mg	1.4
Toluene (anhydrous)	Commercial Source	5 mL	-
Schlenk tube, nitrogen/argon line, magnetic stirrer	-	-	-

Step-by-Step Procedure:

- **Inert Atmosphere:** Assemble a Schlenk tube containing a stir bar, and flame-dry it under vacuum. Backfill with an inert atmosphere (nitrogen or argon). This is critical as the Pd(0) catalyst is oxygen-sensitive.
- **Reagent Loading:** Under a positive pressure of inert gas, add Pd₂(dba)₃ (26 mg, 0.028 mmol), tBuDavePhos (30 mg, 0.08 mmol), sodium tert-butoxide (155 mg, 1.61 mmol), 4-bromotoluene (195 mg, 1.14 mmol), and **1-tert-butyl-1H-pyrazol-4-amine** (200 mg, 1.43 mmol).
- **Solvent Addition:** Add anhydrous toluene (5 mL) via syringe.
- **Reaction:** Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 18-24 hours.

- Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
- Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-4-aminopyrazole product.

Application 3: Synthesis of Pyrazole Sulfonamides

The reaction of the primary amine of **1-tert-butyl-1H-pyrazol-4-amine** with various sulfonyl chlorides provides a straightforward entry into pyrazole-based sulfonamides. This functional group is a common feature in many pharmacologically active compounds, acting as a hydrogen bond donor/acceptor and a stable linker.[3]

Protocol 3: General Sulfonamidation

This procedure details the synthesis of a pyrazole sulfonamide via reaction with an arylsulfonyl chloride in the presence of a base.[3]

Reagents & Materials	Supplier	Quantity	Molar Eq.
1- <i>tert</i> -butyl-1 <i>H</i> -pyrazol-4-amine	Commercial Source	500 mg	1.0
4-Methylbenzenesulfonyl chloride (Tosyl chloride)	Commercial Source	745 mg	1.1
Triethylamine (Et ₃ N)	Commercial Source	0.7 mL	1.4
Dichloromethane (DCM, anhydrous)	Commercial Source	15 mL	-
Round-bottom flask (50 mL), stir bar, nitrogen balloon	-	-	-

Step-by-Step Procedure:

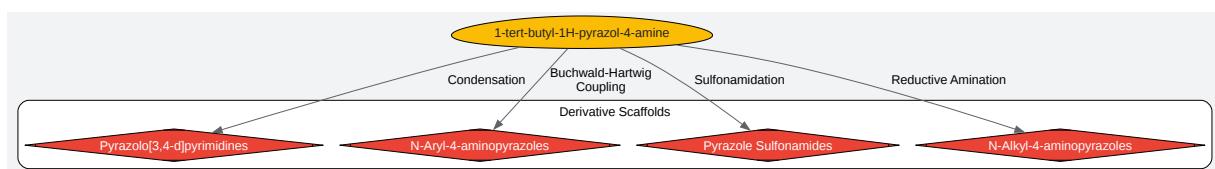
- Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve **1-*tert*-butyl-1*H*-pyrazol-4-amine** (500 mg, 3.59 mmol) in anhydrous dichloromethane (15 mL).
- Base Addition: Add triethylamine (0.7 mL, 5.03 mmol) to the solution.
- Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add 4-methylbenzenesulfonyl chloride (745 mg, 3.95 mmol) portion-wise over 5 minutes. The base is essential to neutralize the HCl generated during the reaction.
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
- Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.
- Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium

sulfate.

- Purification: Filter and concentrate the organic phase in vacuo. Purify the crude product by flash chromatography (e.g., using an ethyl acetate/hexanes gradient) to afford the desired sulfonamide.

Summary of Applications and Versatility

The utility of **1-tert-butyl-1H-pyrazol-4-amine** extends beyond these examples to include reductive aminations, acylation, and other nucleophilic additions, making it a highly versatile starting material.



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Caption: Synthetic versatility of **1-tert-butyl-1H-pyrazol-4-amine**.

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